molecular formula C15H14N2O3 B5833742 (4-Acetamidophenyl) 2-aminobenzoate

(4-Acetamidophenyl) 2-aminobenzoate

Cat. No.: B5833742
M. Wt: 270.28 g/mol
InChI Key: SFJFZHXIEZODKZ-UHFFFAOYSA-N
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Description

(4-Acetamidophenyl) 2-aminobenzoate is a chemical compound of interest in medicinal and organic chemistry research. It is structurally characterized by the ester linkage of a 4-acetamidophenyl group and 2-aminobenzoic acid (also known as anthranilic acid). Both moieties are recognized in scientific literature as valuable scaffolds in the design of bioactive molecules . The 2-aminobenzoate (anthranilic acid) component is a known precursor in the synthesis of diverse heterocyclic systems, which are core structures in many pharmacologically active compounds . The 4-acetamidophenyl moiety is another common building block in drug discovery. Ester derivatives containing the 4-acetamidophenyl group have been investigated for their pharmacological profiles, including potential anti-inflammatory activity, which is often linked to the inhibition of prostaglandin synthesis . As a whole, this compound serves as a versatile intermediate for further chemical exploration. Researchers can utilize this compound in the synthesis of more complex molecules, particularly in the development of novel anti-inflammatory, antimicrobial, or analgesic agents, given the established history of its constituent parts . Its structure provides sites for further chemical modification, making it a suitable candidate for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(4-acetamidophenyl) 2-aminobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJFZHXIEZODKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetamidophenyl) 2-aminobenzoate typically involves the reaction of 4-acetamidophenol with 2-aminobenzoic acid. The process can be carried out using various coupling agents to facilitate the formation of the ester bond. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

(4-Acetamidophenyl) 2-aminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Acetamidophenyl) 2-aminobenzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting COX-2 selectively, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects . Additionally, the compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Comparative Analysis with Similar 2-Aminobenzoate Esters

Structural and Functional Differences

The compound’s key distinction lies in its 4-acetamidophenyl ester group, contrasting with alkyl (e.g., ethyl, butyl) or aromatic (e.g., phenethyl, benzyl) substituents in analogs.

Table 1: Structural and Physico-Chemical Comparison
Compound Name Substituent Molecular Formula CAS Number Key Uses
(4-Acetamidophenyl) 2-aminobenzoate 4-Acetamidophenyl C₁₅H₁₄N₂O₃ Not reported Pharmaceuticals (inferred)
Phenethyl 2-aminobenzoate 2-Phenylethyl C₁₅H₁₅NO₂ 133-18-6 Fragrances, flavors
Ethyl 2-aminobenzoate Ethyl C₉H₁₁NO₂ 87-25-2 Food additives, cosmetics
Linalyl 2-aminobenzoate 3,7-Dimethyl-1,6-octadien-3-yl C₁₇H₂₁NO₂ 7149-26-0 Perfumery

Metabolic and Degradation Profiles

2-Aminobenzoic acid derivatives exhibit varied metabolic pathways. Pseudomonas strain K172 degrades 2-aminobenzoate anaerobically with a generation time of 10 hours, slower than benzoate (6.5 hours), indicating substituent-dependent biodegradation rates .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Acetamidophenyl) 2-aminobenzoate, and what critical steps ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves sequential protection and coupling reactions. For example:

Acetylation : Protect the amine group on 2-aminobenzoic acid using acetic anhydride under basic conditions to prevent unwanted side reactions.

Esterification : React the protected 2-acetamidobenzoic acid with 4-acetamidophenol via a coupling agent (e.g., DCC/DMAP) to form the ester bond.

Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate the product, followed by recrystallization for purity validation .

  • Key Considerations : Monitor reaction progress via TLC and confirm structural integrity using 1H^1H-NMR and FT-IR.

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • 1H^1H-NMR : Key signals include:
  • A singlet at ~2.1 ppm for the acetamidoyl methyl group.
  • Aromatic protons between 6.8–8.0 ppm (integration confirms substitution patterns).
  • FT-IR : Look for ester carbonyl (~1740 cm1^{-1}) and amide carbonyl (~1650 cm1^{-1}) stretches.
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How can structural misassignments of this compound in NMR studies be resolved, and what validation protocols are recommended?

  • Methodological Answer :

  • Issue : Overlapping signals or incorrect reference compounds (e.g., confusion between hydroxybenzoate and aminobenzoate derivatives) may lead to misassignments .
  • Resolution Strategies :

2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and confirm 13C^{13}C-1H^1H correlations.

X-ray Crystallography : Definitive structural confirmation via single-crystal analysis.

Cross-Validation : Compare retention times (HPLC) and mass spectra with authentic standards .

Q. What metabolomic workflows are effective for detecting this compound in biological matrices, and how is interference from structurally similar metabolites minimized?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to enrich metabolites from plasma/urine.
  • LC-MS/MS :
  • Column : C18 reversed-phase with 0.1% formic acid in water/acetonitrile gradient.
  • Detection : MRM mode targeting m/z transitions specific to the compound (e.g., parent ion → fragment ions).
  • Data Analysis : Apply orthogonal partial least squares-discriminant analysis (OPLS-DA) to differentiate the compound from isomers like cyclohexyl 2-aminobenzoate .

Q. How do functional group modifications (e.g., fluorination or methoxy substitution) on the phenyl ring alter the physicochemical properties of this compound, and what implications does this have for drug design?

  • Methodological Answer :

  • Property Modulation :
  • Fluorination : Increases lipophilicity (logP) and metabolic stability via reduced CYP450 oxidation.
  • Methoxy Groups : Enhance solubility via hydrogen bonding but may reduce membrane permeability.
  • Experimental Validation :
  • LogP Measurement : Shake-flask method with octanol/water partitioning.
  • Stability Assays : Incubate with liver microsomes to assess metabolic half-life .

Q. What strategies mitigate contradictions in published data on the bioactivity of this compound, particularly in enzyme inhibition studies?

  • Methodological Answer :

  • Source of Contradictions : Variability in assay conditions (e.g., pH, co-solvents) or compound purity.
  • Best Practices :

Standardize Assays : Use identical buffer systems (e.g., PBS at pH 7.4) and validate enzyme activity controls.

Quality Control : Confirm compound purity via HPLC (>95%) and exclude lot-to-lot variability.

Dose-Response Curves : Generate IC50_{50} values with at least three independent replicates .

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